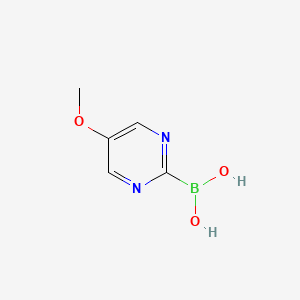![molecular formula C6H4N2OS B11919312 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the protection of the aldehyde group and subsequent substitution reactions to introduce the desired functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways to exert its effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid
- Thieno[2,3-d]thiazole derivatives
- Pyrazolo[3,4-d]thiazoles
Uniqueness
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds .
Eigenschaften
Molekularformel |
C6H4N2OS |
|---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1-3,8H |
InChI-Schlüssel |
YDVOIMVJTUPPNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C1SC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)

![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
